molecular formula C7H12FNO2 B12992995 Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate

Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate

Cat. No.: B12992995
M. Wt: 161.17 g/mol
InChI Key: CITOGGQERKZEIB-RITPCOANSA-N
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Description

Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The fluorine atom and the carboxylate group attached to the piperidine ring make this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and fluorinated reagents.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions for yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorine substitution on biological activity.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The carboxylate group may also play a role in binding interactions. The exact pathways and molecular targets involved can vary based on the context of use.

Comparison with Similar Compounds

Similar Compounds

    Rac-methyl (3r,4s)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride: A similar compound with hydroxyl groups instead of a fluorine atom.

    Rac-methyl (3r,4s)-4-hydroxypyrrolidine-3-carboxylate hydrochloride: Another related compound with a hydroxyl group and a pyrrolidine ring.

Uniqueness

Rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. Fluorine substitution often enhances metabolic stability, lipophilicity, and binding affinity, making this compound valuable in various research and industrial applications.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl (3R,4S)-3-fluoropiperidine-4-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

CITOGGQERKZEIB-RITPCOANSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCNC[C@@H]1F

Canonical SMILES

COC(=O)C1CCNCC1F

Origin of Product

United States

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